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molecular formula C11H11Cl2NO2 B8668679 2-(3,4-Dichlorophenoxy)-3-(dimethylamino)prop-2-enal CAS No. 102645-54-5

2-(3,4-Dichlorophenoxy)-3-(dimethylamino)prop-2-enal

Cat. No. B8668679
M. Wt: 260.11 g/mol
InChI Key: ZNCDORGWHRORNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04558134

Procedure details

Dimethylformamide (29.2 g) was slowly added to 122.7 g of POCl3 in a reaction flask. After the addition was complete, the mixture was heated to 80° C. while 3,4-dichlorophenoxyacetaldehyde diethyl acetal (55.8 g) was added, and the resulting mixture was then heated for an additional two hours at about 80°-85° C. The reaction mixture was cooled to room temperature and poured into about 400 g of potassium carbonate in an ice-water mixture and then extracted with methylene chloride. The methylene chloride extract was then dried and concentrated to a dark oil which solidified upon dilution with ethyl acetate. 22.1 g of the desired, 2-(3,4-dichlorophenoxy)-3-dimethylamino-propenal was obtained and subsequently identified by NMR spectroscopy.
Quantity
55.8 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
122.7 g
Type
reactant
Reaction Step Three
Quantity
29.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)Cl.C([O:8][CH:9](OCC)[CH2:10][O:11][C:12]1[CH:17]=[CH:16][C:15]([Cl:18])=[C:14]([Cl:19])[CH:13]=1)C.C(=O)([O-])[O-].[K+].[K+].[CH3:29][N:30]([CH3:33])[CH:31]=O>>[Cl:19][C:14]1[CH:13]=[C:12]([CH:17]=[CH:16][C:15]=1[Cl:18])[O:11][C:10](=[CH:29][N:30]([CH3:33])[CH3:31])[CH:9]=[O:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
55.8 g
Type
reactant
Smiles
C(C)OC(COC1=CC(=C(C=C1)Cl)Cl)OCC
Step Two
Name
Quantity
400 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
122.7 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
29.2 g
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was then heated for an additional two hours at about 80°-85° C
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The methylene chloride extract
CUSTOM
Type
CUSTOM
Details
was then dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a dark oil which

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(OC(C=O)=CN(C)C)C=CC1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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